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Compound of Interest

Compound Name: CFTRIinh-172

Cat. No.: B1212534

An In-depth Analysis of the Potent and Selective CFTR Inhibitor

This technical guide provides a detailed overview of the chemical structure, properties, and
mechanism of action of CFTRinh-172, a potent and selective inhibitor of the Cystic Fibrosis
Transmembrane Conductance Regulator (CFTR) protein. Designed for researchers, scientists,
and drug development professionals, this document consolidates key data, outlines detailed
experimental protocols, and visualizes complex pathways to facilitate a comprehensive
understanding of this critical research tool.

Chemical Structure and Properties

CFTRinh-172, a thiazolidinone derivative, was identified through high-throughput screening as
a powerful inhibitor of the CFTR chloride channel.[1][2] Its chemical and physical properties are
summarized below.
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Property Value

4-[[4-0x0-2-sulfanylidene-3-[3-
IUPAC Name (trifluoromethyl)phenyl]-1,3-thiazolidin-5-
ylidene]methyllbenzoic acid[3]

C1=CC(=CC(=C1)N2C(=0)C(=CC3=CC=C(C=
C3)C(=0)0)SC2=S)C(F)(F)F[3]

SMILES

CAS Number 307510-92-5[4]

Physicochemical Properties

Property Value

Molecular Formula C18H10F3NO3S2[4]

Molecular Weight 409.4 g/mol [3][4]

Appearance Yellow solid[2]

Solubility Soluble in DMSO (=240.9 mg/mL); insoluble in

water and ethanol[5]

Store at -20°C as a powder. Stock solutions in
Storage DMSO can be stored at -20°C for several
months.[5]

Mechanism of Action

CFTRinh-172 acts as a voltage-independent, reversible, and selective blocker of the CFTR
chloride channel.[1][4][6] Recent structural studies have elucidated its precise mechanism of
action, revealing that it binds directly within the CFTR pore.[7]

The binding of CFTRinh-172 stabilizes a closed conformation of the channel, effectively
obstructing the ion conduction pathway.[7] This allosteric modulation of channel gating is
achieved without interfering with the nucleotide-binding domain dimerization, a critical step in
channel activation.[6][7] The trifluoromethylphenyl and thiazolidine rings of the molecule are
crucial for its high-affinity binding within a hydrophobic pocket of the channel pore.[7]
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Fig. 1: CFTR Activation and Inhibition by CFTRinh-172.

Biological and Pharmacological Properties

CFTRinh-172 exhibits high potency and selectivity for the CFTR channel, making it a valuable
tool for studying CFTR function.
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Property Value Reference
Ki ~300 nM [1][6]
Does not inhibit non-CFTR CI-
channels, multidrug resistance
o protein-1 (MDR-1), ATP-
Selectivity [1]

sensitive K+ channels, or other
transporters at concentrations
that fully inhibit CFTR.

In Vitro Effects

Reversibly inhibits
cAMP/flavone-stimulated CI-
transport in epithelial cells

expressing CFTR.

[1]5]

In Vivo Effects

A single intraperitoneal
injection (250 pg/kg) in mice
reduces cholera toxin-induced
intestinal fluid secretion by

over 90%.

[1]2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the

activity of CFTRinh-172.

High-Throughput Screening (HTS) for CFTR Inhibitors

This fluorescence-based assay is designed to identify inhibitors of CFTR-mediated iodide

influx.

© 2025 BenchChem. All rights reserved. 4/11

Tech Support


https://dm5migu4zj3pb.cloudfront.net/manuscripts/16000/16112/cache/16112.1-20150302091231-covered-e0fd13ba177f913fd3156f593ead4cfd.pdf
https://pubmed.ncbi.nlm.nih.gov/38422021/
https://dm5migu4zj3pb.cloudfront.net/manuscripts/16000/16112/cache/16112.1-20150302091231-covered-e0fd13ba177f913fd3156f593ead4cfd.pdf
https://dm5migu4zj3pb.cloudfront.net/manuscripts/16000/16112/cache/16112.1-20150302091231-covered-e0fd13ba177f913fd3156f593ead4cfd.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Ussing_Chamber_Experiments_with_Nesolicaftor_on_Cystic_Fibrosis_Models.pdf
https://dm5migu4zj3pb.cloudfront.net/manuscripts/16000/16112/cache/16112.1-20150302091231-covered-e0fd13ba177f913fd3156f593ead4cfd.pdf
https://www.jci.org/articles/view/16112
https://www.benchchem.com/product/b1212534?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1212534?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

Plate FRT cells expressing
a halide-sensitive YFP

(Wash cells with CI- free buﬁe)
Add CFTR activators
(e.g., forskolin, genistein)
Add CFTRinh-172
or test compound
G\dd I- containing solutior)

Measure YFP fluorescence quenching
over time

Click to download full resolution via product page
Fig. 2: High-Throughput Screening Workflow.
Methodology:

o Cell Plating: Plate Fischer Rat Thyroid (FRT) cells stably expressing a halide-sensitive yellow
fluorescent protein (YFP) in 96-well microplates and culture until confluent.

* Washing: Wash the cells with a chloride-free buffer (e.g., PBS with nitrate replacing chloride)

to remove extracellular chloride.
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e CFTR Activation: Add a cocktail of CFTR activators, such as 10 pM forskolin and 50 uM
genistein, to stimulate CFTR-mediated chloride channel activity.

e Inhibitor Addition: Add CFTRinh-172 or other test compounds at desired concentrations and
incubate for a specified period (e.g., 10-30 minutes).

 lodide Addition and Fluorescence Measurement: Place the plate in a fluorescence plate
reader and initiate iodide influx by adding an iodide-containing solution. Monitor the rate of
YFP fluorescence quenching, which is proportional to the rate of iodide entry through CFTR
channels.

o Data Analysis: Calculate the initial rate of fluorescence quenching. A reduction in the rate in
the presence of a test compound indicates inhibition of CFTR.

Ussing Chamber Electrophysiology

This technigue measures ion transport across epithelial monolayers.
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Fig. 3: Ussing Chamber Experimental Workflow.

Methodology:

¢ Cell Culture: Culture epithelial cells (e.g., FRT, T84, or primary human bronchial epithelial
cells) on permeable supports until a confluent and polarized monolayer is formed.
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o Chamber Setup: Mount the permeable support in an Ussing chamber, separating the apical
and basolateral compartments, which are filled with physiological saline and maintained at
37°C and gassed with 95% 02/5% CO2.

o Measurement of Short-Circuit Current (Isc): Voltage-clamp the transepithelial potential to 0
mV and continuously measure the short-circuit current, which represents the net ion
transport.

o CFTR Activation: Stimulate CFTR-mediated chloride secretion by adding activators like
forskolin (10 puM) to the basolateral side.

e Inhibition: After the stimulated Isc stabilizes, add CFTRinh-172 (typically 1-10 uM) to the
apical side to inhibit CFTR activity. The decrease in Isc is a measure of CFTR-dependent
chloride secretion.

Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity in the cell membrane.
Methodology:
o Cell Preparation: Use cells expressing CFTR, such as transfected HEK293 or FRT cells.

» Pipette Preparation: Fabricate glass micropipettes with a resistance of 3-5 MQ when filled
with the appropriate intracellular solution.

o Seal Formation: Form a high-resistance (>1 GQ) seal between the micropipette and the cell
membrane.

e Whole-Cell Configuration: Rupture the membrane patch to gain electrical access to the
whole cell.

o Data Acquisition: Apply a voltage protocol (e.g., voltage steps from -100 mV to +100 mV) and
record the resulting currents.

o CFTR Activation and Inhibition: Perfuse the cell with a solution containing CFTR activators
(e.g., forskolin and ATP) to elicit CFTR currents. Subsequently, apply CFTRinh-172 to the
extracellular solution to observe the inhibition of the channel activity.
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In Vivo Mouse Model of Cholera Toxin-Induced Intestinal
Fluid Secretion

This model assesses the efficacy of CFTR inhibitors in a physiologically relevant context.

Methodology:

Animal Preparation: Anesthetize adult mice.

» Surgical Procedure: Make a midline abdominal incision to expose the small intestine. Create
a closed loop of the jejunum by ligating both ends.

» Toxin and Inhibitor Administration: Inject cholera toxin (e.g., 1 pg) into the lumen of the
intestinal loop. Administer CFTRinh-172 via intraperitoneal injection (e.g., 250 ug/kg) either
before or at the same time as the cholera toxin.

e Incubation: Close the abdominal incision and allow the mice to recover for a defined period
(e.g., 6 hours).

» Data Collection: Euthanize the mice and excise the intestinal loop. Measure the length of the
loop and weigh it to determine the amount of fluid accumulation. The fluid accumulation is
typically expressed as the ratio of loop weight to length (g/cm).

Conclusion

CFTRinh-172 is a well-characterized, potent, and selective inhibitor of the CFTR chloride
channel. Its defined mechanism of action and efficacy in both in vitro and in vivo models make
it an indispensable tool for studying CFTR physiology and pathophysiology. The detailed
protocols provided in this guide are intended to assist researchers in utilizing CFTRinh-172 to
advance our understanding of cystic fibrosis and other CFTR-related diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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